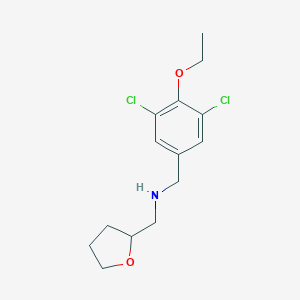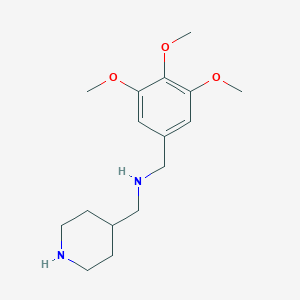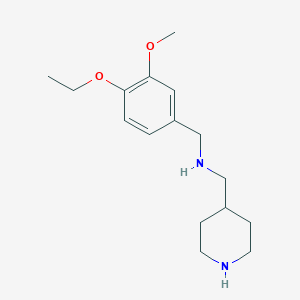![molecular formula C11H15ClFNO B262745 2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. It is a chiral molecule that belongs to the family of beta-adrenergic agonists and has been found to exhibit various biological activities.
科学的研究の応用
CF3 has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit beta-adrenergic agonist activity and has been tested for its effects on cardiovascular function, metabolism, and bronchodilation. CF3 has also been studied for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
作用機序
CF3 exerts its biological effects by selectively binding to and activating beta-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle, and are involved in regulating various physiological processes, such as bronchodilation, heart rate, and metabolism. CF3 selectively activates beta-2 adrenergic receptors, which are primarily found in the lungs and are responsible for bronchodilation.
Biochemical and Physiological Effects:
CF3 has been found to exhibit various biochemical and physiological effects in the body. It has been shown to increase the production of cyclic AMP (cAMP), which is a secondary messenger that regulates various cellular processes. CF3 also increases the activity of protein kinase A (PKA), which is an enzyme that regulates the activity of various proteins in the body. These effects lead to increased bronchodilation, increased heart rate, and increased metabolism.
実験室実験の利点と制限
CF3 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activity and has been shown to exhibit consistent effects across various experimental models. However, CF3 also has some limitations for use in lab experiments. It is a chiral molecule, which means that it exists in two different forms that can exhibit different biological activity. This can complicate the interpretation of experimental results. CF3 also has potential side effects, such as tachycardia and tremors, which can limit its use in certain experimental models.
将来の方向性
There are several future directions for research on CF3. One potential area of research is the development of new drugs based on CF3 for the treatment of respiratory diseases. CF3 has been shown to be effective in treating asthma and COPD, but there is still a need for more effective and selective drugs. Another area of research is the investigation of the molecular mechanisms underlying CF3's biological activity. Understanding these mechanisms could lead to the development of new drugs that target beta-adrenergic receptors more selectively. Finally, there is a need for more studies on the safety and toxicity of CF3, particularly in long-term use.
合成法
CF3 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl bromide with (R)-2-aminobutan-1-ol in the presence of a base, followed by a series of purification steps to obtain the final product. The yield of the synthesis process is relatively high, and the purity of the product can be further improved using chromatographic techniques.
特性
分子式 |
C11H15ClFNO |
|---|---|
分子量 |
231.69 g/mol |
IUPAC名 |
2-[(2-chloro-6-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-2-8(7-15)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14-15H,2,6-7H2,1H3 |
InChIキー |
DUAXRDVUQGOPLR-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
正規SMILES |
CCC(CO)NCC1=C(C=CC=C1Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)